molecular formula C17H19NO3 B8150369 (R)-ethyl 2-amino-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate

(R)-ethyl 2-amino-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150369
M. Wt: 285.34 g/mol
InChI Key: QDPRROSDXHWGSC-MRXNPFEDSA-N
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Description

®-ethyl 2-amino-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features a biphenyl structure with an amino group and a hydroxy group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-amino-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-ethyl 2-amino-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its chiral nature and functional groups.

Medicine

In medicinal chemistry, ®-ethyl 2-amino-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the amino group can participate in ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)-propanoic acid: Similar structure but lacks the biphenyl core.

    4-Hydroxybiphenyl: Lacks the amino and ester groups.

    Ethyl 2-amino-3-phenylpropanoate: Lacks the hydroxy and biphenyl groups.

Uniqueness

®-ethyl 2-amino-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its combination of a biphenyl core, an amino group, and a hydroxy group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[3-(4-hydroxyphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-21-17(20)16(18)11-12-4-3-5-14(10-12)13-6-8-15(19)9-7-13/h3-10,16,19H,2,11,18H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPRROSDXHWGSC-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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